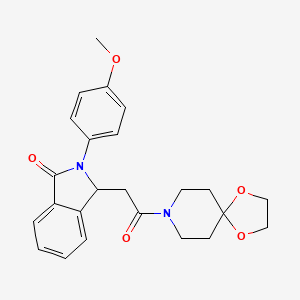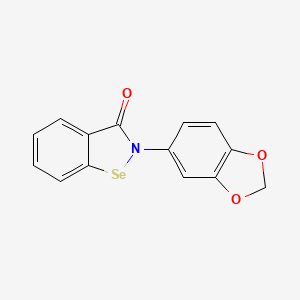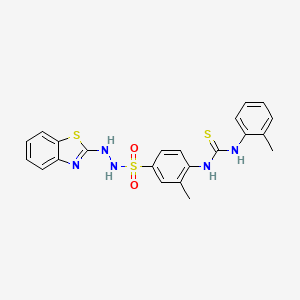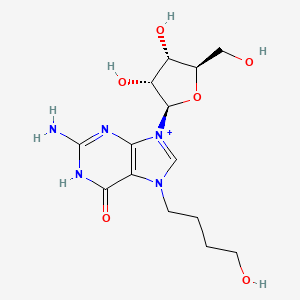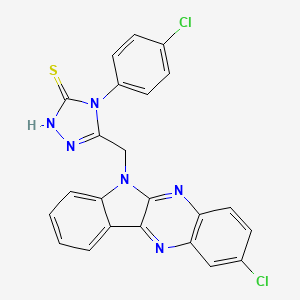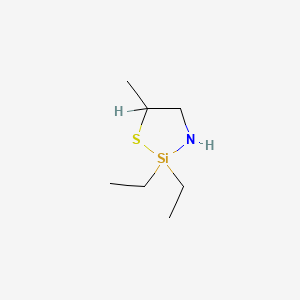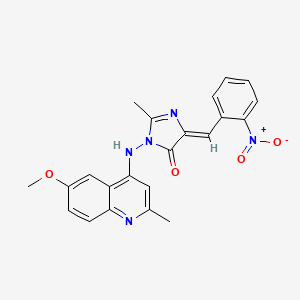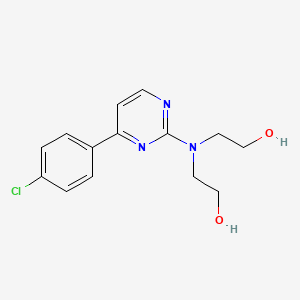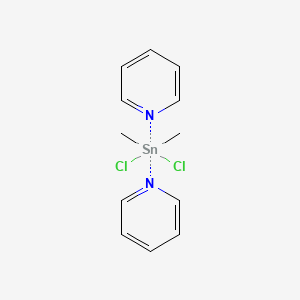
Dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is known for its role as an inhibitor of protein synthesis, particularly in eukaryotic cells . This compound has been studied for its ability to affect the initiation and elongation phases of protein synthesis, making it a valuable tool in understanding cellular processes and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 258611 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of NSC 258611 requires scaling up the laboratory synthesis methods while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures. The process may also include purification steps such as crystallization, distillation, and chromatography to achieve the required product specifications .
化学反応の分析
Types of Reactions
NSC 258611 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
NSC 258611 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein synthesis and to develop new synthetic methodologies.
Biology: Employed in research to understand cellular processes and the role of protein synthesis in cell growth and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to protein synthesis dysregulation, such as cancer.
Industry: Utilized in the development of new materials and chemical processes
作用機序
NSC 258611 exerts its effects by inhibiting the initiation and elongation phases of protein synthesis. It targets specific molecular pathways involved in the assembly of ribosomes and the translation of messenger RNA into proteins. By interfering with these processes, NSC 258611 can effectively halt protein synthesis, leading to various cellular effects .
類似化合物との比較
Similar Compounds
NSC 125973: Another inhibitor of protein synthesis with a different mechanism of action.
Paclitaxel: A chemotherapeutic agent that stabilizes microtubules and inhibits cell division.
Aspirin: A non-selective cyclooxygenase inhibitor with anti-inflammatory and analgesic properties.
Uniqueness
NSC 258611 is unique in its ability to specifically inhibit the initiation phase of protein synthesis, making it a valuable tool for studying the differences in initiation mechanisms among various types of internal ribosome entry sites (IRESs). This specificity sets it apart from other protein synthesis inhibitors that may have broader or less targeted effects .
特性
CAS番号 |
16785-82-3 |
|---|---|
分子式 |
C12H16Cl2N2Sn |
分子量 |
377.9 g/mol |
IUPAC名 |
dichloro(dimethyl)stannane;pyridine |
InChI |
InChI=1S/2C5H5N.2CH3.2ClH.Sn/c2*1-2-4-6-5-3-1;;;;;/h2*1-5H;2*1H3;2*1H;/q;;;;;;+2/p-2 |
InChIキー |
BLWWARTWHSZAQI-UHFFFAOYSA-L |
正規SMILES |
C[Sn](C)(Cl)Cl.C1=CC=NC=C1.C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



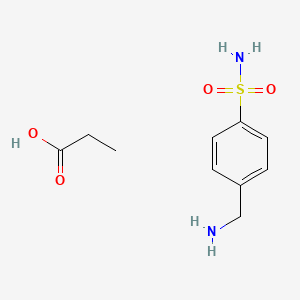
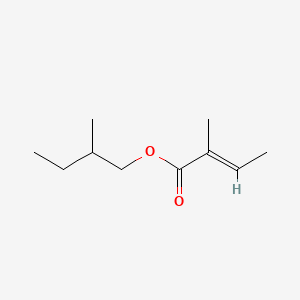
![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
